molecular formula C12H13NO4 B8410247 N-(2,4-dihydroxybutyl)phthalimide

N-(2,4-dihydroxybutyl)phthalimide

Cat. No. B8410247
M. Wt: 235.24 g/mol
InChI Key: FFUUFOCCRWZVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dihydroxybutyl)phthalimide is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dihydroxybutyl)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dihydroxybutyl)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-(2,4-dihydroxybutyl)isoindole-1,3-dione

InChI

InChI=1S/C12H13NO4/c14-6-5-8(15)7-13-11(16)9-3-1-2-4-10(9)12(13)17/h1-4,8,14-15H,5-7H2

InChI Key

FFUUFOCCRWZVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-dioxane-4-ylmethylphthalimide (95 g, 390 mmol) was dissolved in a saturated solution of hydrochloric acid in methanol (600 mL) and stirred for 2 days at 80° C. The reaction was then cooled to room temperature, and the acid neutralised to pH 7 with solid NaHCO3. Ethyl acetate (1 L) was added and the mixture was filtered to remove salts. The filtrate was then concentrated under reduced pressure and dried overnight in vacuo. The crude was purified through a silica gel plug (1 kg silica) using 2:98 CH3OH:CH2Cl2 eluent to give the desired N-(2,4-dihydroxybutyl)phthalimide as a white solid (45 g, 50%). 1H NMR (MeOD) δ 1.62 (m, 1H), 1.75 (m, 1H), 3.31 (s, 1H), 3.64 (m, 2H), 3.69 (d, 2H, J=5.1 Hz), 4.06 (sept, 1H), 7.79 (m, 2H), 7.85 (m, 2H).
Name
1,3-dioxane-4-ylmethylphthalimide
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

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